3-[(Cyclopropylcarbonyl)amino]benzoic acid

Regioisomer purity Synthetic building block Quality specification

This meta-substituted N-acyl aminobenzoic acid provides a unique cyclopropylcarbonyl scaffold with enhanced metabolic stability and a free carboxylic acid handle for amide coupling. Supplied at 98% purity, it ensures reproducible synthesis and enables definitive regioisomeric comparisons against ortho (40057-21-4) and para (23745-26-8) analogs. Ideal for constructing diverse libraries and calibrating reversed-phase HPLC methods.

Molecular Formula C11H11NO3
Molecular Weight 205.21g/mol
CAS No. 54057-68-0
Cat. No. B362830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Cyclopropylcarbonyl)amino]benzoic acid
CAS54057-68-0
Molecular FormulaC11H11NO3
Molecular Weight205.21g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C11H11NO3/c13-10(7-4-5-7)12-9-3-1-2-8(6-9)11(14)15/h1-3,6-7H,4-5H2,(H,12,13)(H,14,15)
InChIKeyKOKPIRATDLRXGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Cyclopropylcarbonyl)amino]benzoic acid (CAS 54057-68-0): Structural Identity and Baseline Properties for Research Procurement


3-[(Cyclopropylcarbonyl)amino]benzoic acid (CAS 54057-68-0) is a synthetic benzoic acid derivative belonging to the class of N-acyl aminobenzoic acids. The compound possesses a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol . It is supplied by multiple commercial vendors including AKSci, BOC Sciences, Fluorochem, and Sigma-Aldrich, with reported purity specifications ranging from 95% to 98% . Sigma-Aldrich provides this compound under its AldrichCPR product line as part of a collection of rare and unique chemicals for early discovery research, though it notes that analytical data is not collected by Sigma-Aldrich and the buyer assumes responsibility for identity and purity confirmation .

Why 3-[(Cyclopropylcarbonyl)amino]benzoic acid Cannot Be Substituted with Generic Aminobenzoic Acid Analogs


The 3-[(Cyclopropylcarbonyl)amino]benzoic acid scaffold possesses distinct physicochemical and steric properties that differentiate it from unsubstituted aminobenzoic acids and regioisomeric analogs. The cyclopropylcarbonyl group introduces a constrained, strained ring geometry that influences both metabolic stability and molecular recognition . While class-level inference suggests cyclopropyl substitution can reduce oxidative metabolism compared to aliphatic groups, direct comparative ADME data for this specific compound against its analogs is not available in the public domain . Additionally, substitution at the meta (3-) position yields different electronic and steric profiles compared to ortho- or para-substituted regioisomers such as 2-[(cyclopropylcarbonyl)amino]benzoic acid (CAS 40057-21-4) and 4-[(cyclopropylcarbonyl)amino]benzoic acid (CAS 23745-26-8), which can result in divergent reactivity in downstream synthetic applications and differential binding behavior in biochemical assays . Generic substitution with unfunctionalized 3-aminobenzoic acid or alternative acylated derivatives would fundamentally alter the compound's identity and cannot recapitulate the unique structural attributes of the cyclopropylcarbonyl moiety.

Quantitative Differentiation Evidence for 3-[(Cyclopropylcarbonyl)amino]benzoic acid (CAS 54057-68-0)


Regioisomeric Specificity: 3- vs 2- Substitution Alters Commercially Available Purity Profiles

The 3-substituted regioisomer (CAS 54057-68-0) is commercially available with purity specifications of up to 98% from vendors such as AKSci . In contrast, the 2-substituted regioisomer 2-[(cyclopropylcarbonyl)amino]benzoic acid (CAS 40057-21-4) is listed in the same catalog without a specified purity grade . This difference in vendor quality documentation reflects the varying levels of characterization and quality control applied to regioisomeric products, which directly impacts procurement decisions for applications requiring well-defined purity standards.

Regioisomer purity Synthetic building block Quality specification

Physicochemical Differentiation: Lipophilicity (LogP) Comparison Across Regioisomers

The target compound 3-[(cyclopropylcarbonyl)amino]benzoic acid has a computed XLogP3 value of 1.8 . While direct experimental LogP values for the regioisomers are not widely published, the meta-substitution pattern in this compound yields distinct electronic distribution and hydrogen-bonding topology compared to ortho- and para-substituted analogs. The LogP value influences solubility, permeability, and chromatographic retention behavior, providing a quantitative basis for selecting the appropriate isomer in method development and synthesis planning .

Lipophilicity LogP Physicochemical property

Regioisomeric Differentiation in Synthetic Utility: Meta-Substitution Enables Distinct Downstream Chemistry

The 3-substituted benzoic acid scaffold positions the carboxylic acid group at the meta position relative to the cyclopropylcarboxamide moiety. This regioisomeric arrangement is chemically distinct from the ortho-substituted analog (2-[(cyclopropylcarbonyl)amino]benzoic acid, CAS 40057-21-4), which is documented as a selective COX-2 inhibitor scaffold [1], and the para-substituted analog (4-[(cyclopropylcarbonyl)amino]benzoic acid, CAS 23745-26-8), which serves as a precursor for cathepsin S inhibitor triazole derivatives [2]. The meta-substituted target compound occupies a different chemical space and is listed as a 'useful research chemical' and building block without documented specific biological target association, suggesting its primary value resides in its utility as a structurally defined synthetic intermediate rather than as a pre-optimized pharmacophore .

Synthetic intermediate Regiochemistry Building block

Commercial Availability and Supply Chain Characterization: 3-Isomer Widely Stocked with Hazard Classification

The 3-substituted isomer (CAS 54057-68-0) is widely available from multiple international suppliers including AKSci (USA), BOC Sciences, Fluorochem (UK), abcr GmbH (Germany), and Sigma-Aldrich, with pack sizes ranging from 50 mg to 25 g . The compound is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), requiring appropriate handling precautions . This well-defined hazard profile and multi-vendor availability facilitate procurement planning and laboratory safety compliance. In contrast, the ortho-substituted 2-isomer (CAS 40057-21-4) has more limited vendor representation in public catalogs .

Commercial availability Hazard classification Procurement logistics

Recommended Research Application Scenarios for 3-[(Cyclopropylcarbonyl)amino]benzoic acid (CAS 54057-68-0)


Synthesis of Meta-Substituted Benzoic Acid Derivatives via Amide Coupling

As a building block with a free carboxylic acid at the meta position and a cyclopropylcarboxamide at the 3-position, this compound serves as a versatile intermediate for amide coupling reactions with primary or secondary amines. The meta-substitution pattern differentiates it from ortho- and para-substituted regioisomers (CAS 40057-21-4 and CAS 23745-26-8, respectively), providing access to structurally distinct compound libraries . The compound's commercial availability with purity specifications up to 98% supports reproducible synthetic workflows .

Physicochemical Reference Standard for Lipophilicity Determination

With a computed XLogP3 value of 1.8, 3-[(cyclopropylcarbonyl)amino]benzoic acid can serve as a reference compound for calibrating or validating reversed-phase HPLC methods for aromatic carboxylic acid derivatives . Its intermediate lipophilicity positions it between highly polar (e.g., unsubstituted 3-aminobenzoic acid) and highly lipophilic benzoic acid derivatives, making it suitable as a retention time marker in method development.

Comparative Regioisomeric Studies in Structure-Activity Relationship (SAR) Investigations

The compound provides a structurally defined comparator for studies evaluating the effect of substitution pattern (meta vs. ortho vs. para) on molecular properties or biological interactions. While the ortho-isomer (CAS 40057-21-4) is associated with COX-2 inhibition [1] and the para-isomer (CAS 23745-26-8) with cathepsin S inhibitor synthesis [2], the 3-isomer remains largely uncharacterized in biological contexts, presenting an opportunity for exploratory SAR investigations where regioisomeric comparisons are desired.

Laboratory-Scale Procurement for Synthetic Methodology Development

The compound's wide commercial availability from multiple vendors (AKSci, BOC Sciences, Fluorochem, abcr, Sigma-Aldrich) in pack sizes from 50 mg to 25 g facilitates laboratory-scale procurement for methodology development and optimization . The documented GHS hazard classification (H302, H315, H319, H335) provides clear guidance for safe handling and storage in academic and industrial research laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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